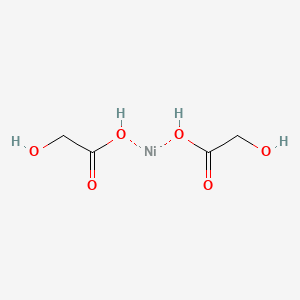
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide is a synthetic organic compound characterized by its unique structure, which includes multiple double bonds and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as icosa-5,8,11,14-tetraenoic acid and 2-fluoroethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of icosa-5,8,11,14-tetraenoic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-fluoroethylamine to form the desired amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biomolecules. It can serve as a tool for investigating the mechanisms of action of related compounds.
Medicine
In the field of medicine, this compound may have potential therapeutic applications. Researchers may explore its effects on various biological targets and its potential as a drug candidate.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The multiple double bonds in its structure may also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid: Lacks the fluoroethyl group but shares the tetraene structure.
N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide: Similar structure but may differ in the position of double bonds.
Uniqueness
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide is unique due to the presence of both the fluoroethyl group and the multiple double bonds. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H36FNO |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(5E,8E,11E,14E)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ |
Clave InChI |
DOGHEWWVBBVYEY-CGRWFSSPSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCF |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
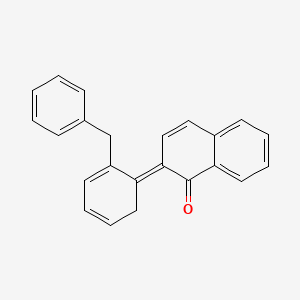
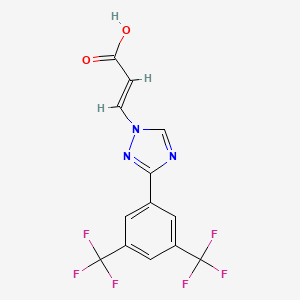

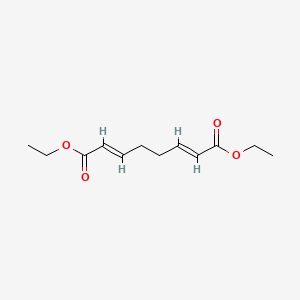
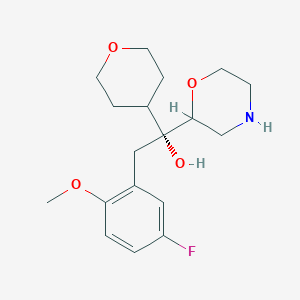

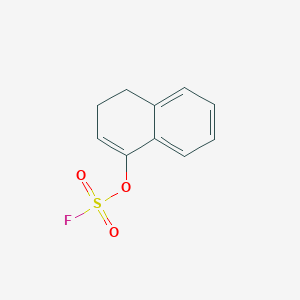
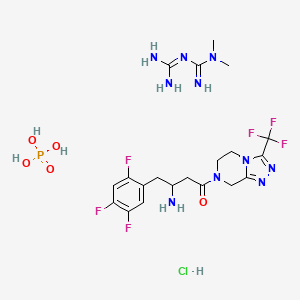
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)

![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
